6R-Leucovorin

Beschreibung

Contextualization of Folates and Pterins in Cellular Metabolism

Folates, a class of water-soluble B vitamins, are indispensable for a multitude of fundamental cellular processes. mhmedical.comresearchgate.net These compounds, structurally comprising a pteridine (B1203161) ring, para-aminobenzoic acid (PABA), and one or more glutamate (B1630785) residues, function as essential cofactors in one-carbon metabolism. reactome.orgresearchgate.net This intricate network of biochemical reactions is responsible for the transfer of one-carbon units, which is critical for the biosynthesis of purines and thymidylate, essential building blocks of DNA and RNA. mhmedical.comnih.gov Furthermore, folate metabolism is intrinsically linked to amino acid transformations, such as the interconversion of serine and glycine, and the regeneration of methionine from homocysteine. nih.govnih.gov The proper functioning of these pathways is paramount for cellular proliferation, DNA repair, and epigenetic regulation through methylation processes. researchgate.netnih.gov

Pterins are a class of heterocyclic compounds that includes the pteridine ring structure fundamental to folates. miamioh.edu While folates are a specific type of pterin (B48896) with defined biological roles, the broader family of pterins participates in various biological functions. miamioh.edu Research has shown that malignant cells can metabolize folates, leading to the excretion of pterin derivatives like 6-hydroxymethylpterin. nih.gov The study of folate and pterin metabolism provides a crucial window into the cellular health and disease states, with disruptions in these pathways being implicated in a range of pathologies. nih.govmiamioh.edu

Stereoisomeric Forms of Folinic Acid: A Research Delineation

Folinic acid, also known as leucovorin, is a 5-formyl derivative of tetrahydrofolic acid (THF). wikipedia.orgdrugbank.com It exists as a racemic mixture of two stereoisomers, (6R)-Folinic acid and (6S)-Folinic acid, which differ in their spatial arrangement at the C-6 carbon of the pteridine ring. drugbank.comnih.gov This stereochemical difference is of profound biological significance, as only the (6S) isomer, also known as levoleucovorin, is considered the biologically active form. nih.govdrugbank.com

The primary distinction between the two isomers lies in their metabolic fate and biological activity. The (6S)-isomer is readily converted within the cell to other active folate derivatives, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, which can then participate directly in the aforementioned biosynthetic pathways. wikipedia.orgdrugbank.com This makes (6S)-Folinic acid a direct source of reduced folates, capable of bypassing the enzymatic step catalyzed by dihydrofolate reductase (DHFR), an important target for certain chemotherapeutic agents like methotrexate (B535133). nih.govpatsnap.com

In contrast, the (6R)-isomer is not biologically active in the same manner. nih.gov Research indicates that it is not readily converted to active folate cofactors. nih.gov Instead, the (6R) form is cleared from the body more slowly and is largely excreted unchanged by the kidneys. nih.govdrugbank.com This difference in metabolic processing underscores the stereospecificity of the enzymes involved in folate metabolism.

| Feature | (6R)-Folinic Acid | (6S)-Folinic Acid (Levoleucovorin) |

|---|---|---|

| Biological Activity | Considered biologically inactive or minimally active. nih.gov | The biologically active isomer. nih.govdrugbank.com |

| Metabolic Conversion | Not readily converted to active folate cofactors. nih.gov | Rapidly converted to active forms like 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate. wikipedia.orgdrugbank.com |

| Cellular Uptake | Poorer uptake into cells compared to the (6S) isomer. nih.gov | Efficiently taken up by cells. nih.gov |

| Excretion | Slowly excreted by the kidneys, largely unchanged. nih.govdrugbank.com | Metabolized and utilized by the body. |

Given that commercial preparations of folinic acid are often a racemic mixture of both (6R) and (6S) isomers, a key area of research has been to determine if the "unnatural" (6R)-isomer interferes with the function of the active (6S)-isomer. nih.govnih.gov

Early in vitro studies suggested a potential for interference. It was demonstrated that while (6R)-Folinic acid has a poorer uptake into human CCRF-CEM lymphoblastic cells, it could competitively inhibit the uptake of the (6S)-isomer in controlled buffer systems. nih.gov This raised concerns that the presence of the (6R) form could potentially diminish the therapeutic efficacy of the (6S) form.

However, further research has indicated that this competitive inhibition may not be clinically significant. Studies conducted in tissue culture experiments with CCRF-CEM cells showed that the (6R)-isomer did not interfere with the ability of the (6S)-isomer to support cell growth or to enhance the cytotoxicity of the chemotherapy drug 5-fluorouracil (B62378), even at high concentrations. nih.gov Another study found that while the (6R) form did not enhance the cytotoxic effect of 5-fluorouracil, it also did not inhibit the enhancing effect of the (6S) form. nih.gov These findings suggest that despite the in vitro competition for transport, the unnatural isomer is unlikely to have clinically relevant negative consequences on the activity of the natural isomer in preparations of leucovorin. nih.gov

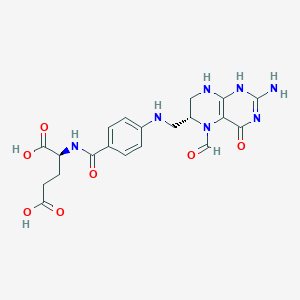

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32)/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIAGPKUTFNRDU-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10224654 | |

| Record name | 6R-Leucovorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly soluble in water | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from water with 3 mol of water of crystallization. | |

CAS No. |

73951-54-9, 58-05-9 | |

| Record name | 6R-Leucovorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073951549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R)-Folinic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6R-Leucovorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10224654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-formyltetrahydrofolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

245 °C (decomp) | |

| Record name | LEUCOVORIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6544 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biochemical Pathways and Enzymatic Transformations Involving Folinic Acid Stereoisomers

Role of (6R)-Folinic Acid in One-Carbon Metabolism Research

One-carbon metabolism comprises a series of interconnected pathways that transfer one-carbon units (e.g., methyl, methylene (B1212753), formyl groups) for the biosynthesis of essential biomolecules. oregonstate.edunih.gov Folate coenzymes are the primary carriers of these one-carbon units. wikipedia.orgresearchgate.net Folinic acid serves as a key entry point into this cycle. nih.gov

Enzymatic Conversion Pathways of Folinic Acid to Tetrahydrofolate (THF) and its Derivatives

For folinic acid to be utilized in one-carbon metabolism, it must first be converted into other active tetrahydrofolate (THF) derivatives. The (6S)-isomer of folinic acid is readily metabolized. The metabolic pathway for the (6R)-isomer is less direct. The central enzyme in the initial conversion is 5,10-methenyltetrahydrofolate synthetase (MTHFS), which catalyzes the ATP-dependent, irreversible conversion of 5-formyl-THF (folinic acid) into 5,10-methenyltetrahydrofolate. nih.gov This product is then readily converted to other THF derivatives that participate in various biosynthetic reactions.

| Enzyme | Substrate | Product | Cofactor/Dependency | Role in Pathway |

| 5,10-Methenyltetrahydrofolate Synthetase (MTHFS) | (6S)-5-Formyl-THF (Folinic Acid) | 5,10-Methenyl-THF | ATP | Commits folinic acid to the one-carbon cycle. nih.gov |

| 5,10-Methenyltetrahydrofolate Cyclohydrolase | 5,10-Methenyl-THF | 10-Formyl-THF | H₂O | Produces the formyl donor for purine (B94841) synthesis. nih.gov |

| 5,10-Methylene-THF Dehydrogenase | 5,10-Methylene-THF | 5,10-Methenyl-THF | NADP⁺ | Interconverts methylene and methenyl forms of THF. ymdb.ca |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | Tetrahydrofolate (THF) | NADPH | Regenerates THF from DHF. nih.govyoutube.com |

The formation of 5-methyltetrahydrofolate (5-MeTHF) is a critical step in the folate cycle, as 5-MeTHF is the primary circulating form of folate in the body and the methyl donor for the conversion of homocysteine to methionine. nih.govoregonstate.edu The synthesis of 5-MeTHF from other THF derivatives is catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR). wikipedia.orgnih.gov

The pathway from folinic acid to 5-MeTHF proceeds as follows:

Folinic acid (5-formyl-THF) is converted to 5,10-methenyl-THF by MTHFS. nih.gov

5,10-methenyl-THF is then converted to 5,10-methylene-THF.

Finally, 5,10-methylene-THF is irreversibly reduced to 5-MeTHF by MTHFR. researchgate.netnih.gov

Research has been conducted to determine whether genetic variations in the MTHFR enzyme affect this conversion. Studies involving individuals with a common polymorphism (C677T) in the MTHFR gene, which results in a less active enzyme, have investigated the conversion of orally administered 5-formyl-THF to 5-MeTHF. Findings indicate that even in individuals homozygous for this mutation, the capacity to convert folinic acid to 5-MeTHF is not significantly impaired under folate-adequate conditions. nih.gov

5,10-Methylenetetrahydrofolate (5,10-CH₂-THF) is a central intermediate in one-carbon metabolism, acting as a pivot point for the synthesis of other folate derivatives and as a direct one-carbon donor. ymdb.cawikipedia.org It is essential for the synthesis of thymidylate, a necessary component of DNA. wikipedia.org The primary route for the formation of 5,10-CH₂-THF is through the reaction of THF with serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which simultaneously converts serine to glycine. youtube.comymdb.ca

Folinic acid contributes to the pool of 5,10-CH₂-THF after its initial conversion to 5,10-methenyl-THF. The methenyl group can then be reduced to the methylene level by the enzyme 5,10-methylenetetrahydrofolate dehydrogenase. ymdb.cayoutube.com This makes the administration of folinic acid an effective way to supply the 5,10-CH₂-THF required for critical biosynthetic processes.

Folate-Dependent Biosynthetic Processes Modulated by Folinic Acid Metabolites

The metabolites derived from folinic acid are essential cofactors for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. oregonstate.eduwikipedia.orgresearchgate.net This role is fundamental to cell division and growth. Specifically, derivatives of THF are required for two major pathways: purine synthesis and pyrimidine (B1678525) synthesis. nih.govnih.gov By providing one-carbon units, these folate coenzymes ensure the fidelity and rate of DNA replication and repair. mdpi.comresearchgate.net Research has also shown that folinic acid treatment can stimulate the differentiation of certain cell types, such as pancreatic β-cells, by modulating these metabolic pathways. researchgate.net

The de novo synthesis of the purine ring (found in adenine (B156593) and guanine) requires two one-carbon donations from a folate coenzyme. wikipedia.orgnih.gov The specific donor is 10-formyltetrahydrofolate (10-formyl-THF), which is generated from the metabolism of folinic acid. nih.govmdpi.com

Two key enzymes, known as transformylases, incorporate these carbons into the growing purine ring:

Glycinamide ribonucleotide (GAR) transformylase uses 10-formyl-THF to add what will become carbon-8 of the purine ring. nih.govnih.gov

Aminoimidazole carboxamide ribonucleotide (AICAR) transformylase uses a second molecule of 10-formyl-THF to add carbon-2, the final atom to complete the ring structure. nih.govnih.gov

Research using isotopic labeling has confirmed that the one-carbon units for these reactions are derived from sources like serine, glycine, and formate, all of which are processed through the folate cycle. nih.gov Therefore, folinic acid serves as a direct precursor to the coenzyme form needed for these two critical steps in purine biosynthesis. mdpi.comyoutube.com

While the pyrimidine ring itself is synthesized without folate coenzymes, a crucial folate-dependent step is required to produce one of the four DNA bases: thymine. wikipedia.orgwikipedia.org This process involves the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). youtube.comwikipedia.org

This methylation reaction is catalyzed by the enzyme thymidylate synthase , which uses 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) as the one-carbon donor. researchgate.netwikipedia.org During this reaction, 5,10-CH₂-THF donates its methylene group and is simultaneously oxidized to dihydrofolate (DHF). researchgate.net The DHF must then be reduced back to THF by dihydrofolate reductase to re-enter the folate pool. Because folinic acid is an efficient source of 5,10-CH₂-THF, it directly supports this rate-limiting step in DNA synthesis. nih.govrsc.org

Research on Homocysteine Remethylation and Methionine Cycle

Folinic acid, particularly its biologically active stereoisomer (6R)-Folinic acid, plays a crucial role in one-carbon metabolism, which is intricately linked to the homocysteine remethylation pathway and the methionine cycle. nih.govnih.gov This cycle is fundamental for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, and for the regeneration of methionine from homocysteine. nih.govresearchgate.net An elevated level of homocysteine, or hyperhomocysteinemia, is recognized as a risk factor for various health conditions. webmd.comnih.gov

The central role of folates in this process is to provide the methyl group for the remethylation of homocysteine. nih.gov This is accomplished specifically by 5-methyltetrahydrofolate (5-MTHF), which donates its methyl group in a reaction catalyzed by the vitamin B12-dependent enzyme, methionine synthase (MS). researchgate.netresearchgate.net

(6R)-Folinic acid, also known as 5-formyltetrahydrofolate, is a reduced folate that can be readily converted within the body into other active folate forms. ijkd.orgpatsnap.com Its metabolism bypasses the dihydrofolate reductase (DHFR) enzyme, which is a rate-limiting step for the synthetic, oxidized form, folic acid. nih.govdrugbank.com (6R)-Folinic acid is metabolized into 5,10-methylenetetrahydrofolate, which is then irreversibly reduced by methylenetetrahydrofolate reductase (MTHFR) to form 5-MTHF, the direct methyl donor for homocysteine remethylation. researchgate.netnih.gov This conversion makes (6R)-Folinic acid an effective precursor for supporting the methionine cycle. nih.gov

Research has focused on comparing the efficacy of folinic acid with folic acid and the metabolically active L-methylfolate in reducing plasma homocysteine levels. Studies have shown that both folinic acid and folic acid can effectively decrease blood homocysteine levels. nih.govnih.gov One clinical trial involving hemodialysis patients demonstrated that daily oral administration of 15 mg of folinic acid resulted in a 28.7% reduction in blood homocysteine, comparable to the 33.0% reduction seen with folic acid. nih.gov Another study found that intravenous folinic acid was not superior to intravenous folic acid in reducing elevated total homocysteine (tHcy) plasma levels in hemodialysis patients, with reductions of 34.1% and 32.2%, respectively, after four weeks. nih.gov

A study investigating the conversion of oral (6R,S)-5-formyltetrahydrofolic acid to 5-methyltetrahydrofolic acid found that this process was not impaired in individuals homozygous for the MTHFR C677T mutation (T/T genotype). nih.gov This suggests that folinic acid can serve as an effective substrate for 5-MTHF synthesis even when MTHFR activity is compromised by this common genetic variant. nih.gov

The following tables summarize findings from comparative studies on the efficacy of different folate forms in modulating homocysteine levels.

Table 1: Comparative Efficacy of Oral Folinic Acid vs. Oral Folic Acid on Homocysteine Levels

| Intervention Group | Mean Homocysteine Reduction (%) | Statistical Significance | Reference |

| Oral Folic Acid (15 mg/day) | 33.0% | P < .001 | nih.gov |

| Oral Folinic Acid (15 mg/day) | 28.7% | P < .001 | nih.gov |

This interactive table summarizes data from a clinical trial on hemodialysis patients.

Table 2: Comparative Efficacy of Intravenous Folinic Acid vs. Intravenous Folic Acid on Homocysteine Levels

| Intervention Group | Mean Homocysteine Reduction (%) at Week 4 | Normalization of Homocysteine Levels (%) | Reference |

| IV Folic Acid (15 mg, 3x/week) | 32.2% | 30.3% | nih.gov |

| IV Folinic Acid (16.1 mg, 3x/week) | 34.1% | 18.2% | nih.gov |

This interactive table presents results from a randomized, controlled, double-blind trial in hemodialysis patients.

Table 3: Effect of Folate Supplementation on Homocysteine by MTHFR Genotype

| Supplementation Group | MTHFR Genotype | Serum tHcy Reduction | Reference |

| Folinic Acid | 677CT | Statistically significant higher reduction than L-methylfolate | nih.gov |

| L-methylfolate | 677CT | - | nih.gov |

| Either Folate Form | 677TT | Significantly higher reduction than CC or CT genotypes | nih.gov |

This interactive table shows the influence of MTHFR C677T polymorphism on the efficacy of folinic acid and L-methylfolate in reducing total homocysteine (tHcy).

Compound Index

Cellular Transport Mechanisms and Intracellular Dynamics of Folinic Acid

Reduced Folate Carrier (RFC) Mediated Transport Research

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is ubiquitously expressed in mammalian tissues and is considered the primary transport system for reduced folates at physiological pH. nih.govclinpgx.org It functions as a bidirectional anion exchanger, utilizing the electrochemical gradient of organic phosphates to facilitate folate transport across the cell membrane. nih.gov RFC is a high-capacity transporter that plays a critical role in delivering folates to systemic tissues. nih.govclinpgx.org

Research into the substrate specificity of RFC has revealed significant differences in affinity for the various stereoisomers of folinic acid. While RFC transports a range of reduced folates, its affinity for the naturally occurring (6S)-isomer of 5-formyltetrahydrofolate is substantially higher than for the synthetic (6R)-isomer. nih.gov Studies have consistently shown that (6R)-Folinic acid has a markedly lower affinity for the carrier protein. nih.gov This disparity in binding affinity means that the (6R) form is a comparatively poor substrate for RFC-mediated uptake into cells. For most reduced folate substrates, RFC uptake is saturable with transport affinity (K_t) values in the low micromolar range (approximately 1-5 µM). nih.gov

Table 1: RFC Substrate Affinity Comparison

| Substrate | Affinity for RFC | Typical K_t (Transport Affinity) |

| (6S)-5-Formyltetrahydrofolate | High | ~1-5 µM nih.gov |

| (6R)-5-Formyltetrahydrofolate | Far Lower than (6S)-isomer nih.gov | Not typically specified due to low affinity |

| Methotrexate (B535133) (Antifolate) | High | ~1-7 µM nih.gov |

| Folic Acid | Poor | >100 µM nih.gov |

The transport activity of the Reduced Folate Carrier is highly dependent on the extracellular pH. RFC functions optimally at a neutral pH of approximately 7.4, which is characteristic of the physiological environment of most tissues and blood. nih.govnih.gov As the pH becomes more acidic, the efficiency of RFC-mediated transport diminishes significantly, with little to no activity observed below pH 6.5. nih.gov While some early studies reported an acidic pH optimum for RFC in certain intestinal and carcinoma cells, this activity is now largely attributed to the co-expression and function of the Proton-Coupled Folate Transporter (PCFT), which is highly active in acidic conditions. nih.govphysiology.org

Table 2: pH-Dependence of RFC-Mediated Transport

| pH Condition | RFC Activity Level | Note |

| Neutral (pH ~7.4) | Optimal | The physiological pH for most systemic tissues where RFC is the dominant folate transporter. nih.govnih.gov |

| Acidic (pH < 6.5) | Negligible / Very Low | Transport activity is substantially reduced. nih.gov |

| Acidic (pH 5.5 - 6.5) | Low (if any) | Low pH transport in tissues like the intestine is now primarily attributed to PCFT, not RFC. nih.gov |

Proton-Coupled Folate Transporter (PCFT) Investigations

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is a folate-proton symporter that functions as the primary mechanism for folate absorption in the acidic environment of the upper small intestine. wikipedia.orgnih.gov Unlike RFC, PCFT operates optimally at an acidic pH, typically around 5.5, coupling the transport of folates to the influx of protons down their electrochemical gradient. nih.govdrugbank.com PCFT is also expressed in other tissues, including the choroid plexus, where it is vital for transporting folates into the cerebrospinal fluid. nih.gov Research indicates that PCFT can transport a broad range of folates, including folic acid and 5-formyltetrahydrofolate (folinic acid). nih.gov Transfection studies have shown that expression of PCFT can augment the accumulation of 5-formyltetrahydrofolate by over 11-fold at physiological pH, demonstrating its efficiency even outside its optimal pH range. nih.gov

Folate Receptor (FRα/FRβ) Mediated Uptake Mechanisms

Folate Receptors, particularly FRα and FRβ, are high-affinity binding proteins anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) moiety. nih.govnih.gov They mediate the cellular uptake of folates via an endocytotic pathway known as potocytosis. nih.gov In this process, the folate ligand binds to the receptor, which then clusters in specialized membrane domains (caveolae) and is internalized into the cell within vesicles called endosomes. nih.govnih.gov As the endosome acidifies, the folate dissociates from the receptor and is released into the cytoplasm. nih.gov FRα is found at low levels on the apical surface of certain normal epithelial cells but is frequently overexpressed in various cancers, making it a target of interest. nih.govcapes.gov.br Both FRα and FRβ bind folates with high, low-nanomolar affinity. researchgate.net

Role of Polyglutamylation by Folylpoly-γ-Glutamate Synthetase (FPGS) in (6R)-Folinic Acid Analog Retention

Once inside the cell, folates and their analogs undergo polyglutamylation, a crucial process for their intracellular retention and metabolic function. nih.gov This reaction is catalyzed by the enzyme Folylpoly-γ-Glutamate Synthetase (FPGS), which sequentially adds multiple glutamate (B1630785) residues to the folate molecule. wikipedia.org The addition of these negatively charged glutamate tails serves two primary purposes: it traps the folate within the cell, as the polyglutamated forms are not substrates for efflux transporters like RFC, and it significantly increases their affinity for various folate-dependent enzymes involved in one-carbon metabolism. nih.govnih.gov Impaired FPGS activity is a known mechanism of resistance to certain antifolate drugs, as it leads to decreased intracellular drug accumulation and retention. nih.gov

Research on Cellular Efflux Systems (e.g., ABC Transporters) in Relation to Folinic Acid Analogs

Cellular homeostasis of folates is also regulated by efflux pumps that actively transport these compounds out of the cell. Key among these are members of the ATP-binding cassette (ABC) superfamily of transporters. nih.govyoutube.com Proteins such as Multidrug Resistance Proteins (MRPs/ABCC) and Breast Cancer Resistance Protein (BCRP/ABCG2) function as ATP-dependent, high-capacity, low-affinity exporters of a wide range of substances, including natural folates and antifolate drugs. nih.gov For instance, MRP1 (ABCC1) has been shown to mediate the cellular export of L-leucovorin. nih.gov Some of these transporters, including MRP5 (ABCC5) and BCRP, are capable of exporting not only the monoglutamate forms of folates but also their di- and triglutamate derivatives, providing a mechanism to counteract the retentive effects of polyglutamylation. nih.gov Overexpression of these efflux transporters can lead to decreased intracellular folate pools. nih.gov

Neurological and Metabolic Disorders Associated with Folate Pathway Dysregulation

Cerebral Folate Deficiency (CFD) Syndromes and (6R)-Folinic Acid Treatment Research

Cerebral Folate Deficiency (CFD) is a neurological syndrome characterized by low levels of 5-methyltetrahydrofolate (5-MTHF), the active form of folate, in the cerebrospinal fluid (CSF), despite normal folate concentrations in the bloodstream. wikipedia.orgdntb.gov.ua This deficiency points to a disruption in the transport of folate into the central nervous system. wikipedia.org Symptoms of CFD typically manifest between 5 and 24 months of age and can include developmental delay or regression, hypotonia (poor muscle tone), ataxia (trouble with coordination), speech difficulties, and seizures. wikipedia.orgmedlink.com

Etiologies of CFD: Genetic Mutations (e.g., FOLR1, DHFR, MTHFR, PCFT) and Autoantibodies

The underlying causes of CFD are varied and can be traced to both genetic predispositions and acquired factors. nih.gov

Genetic Mutations: A primary genetic cause of CFD involves mutations in the FOLR1 gene, which is responsible for producing the folate receptor alpha (FRα) protein. wikipedia.orgfrontiersin.org This receptor is crucial for transporting folate across the blood-brain barrier. frontiersin.org Inherited in an autosomal recessive manner, mutations in FOLR1 lead to a dysfunctional or absent FRα protein, impairing folate delivery to the brain. wikipedia.orgneurology.org To date, fewer than 20 individuals with a FOLR1 defect have been documented in medical literature. wikipedia.org

Other genetic mutations implicated in CFD include those affecting enzymes critical to folate metabolism:

DHFR (Dihydrofolate Reductase): Mutations in the DHFR gene can cause a deficiency in the enzyme responsible for converting dihydrofolate to tetrahydrofolate, a crucial step in folate metabolism. This can lead to both megaloblastic anemia and cerebral folate deficiency. nih.govmdpi.com

MTHFR (Methylenetetrahydrofolate Reductase): Deficiencies in the MTHFR enzyme, due to genetic mutations, can disrupt the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF, the primary form of folate in the brain. mdpi.comucl.ac.uk

PCFT (Proton-Coupled Folate Transporter): Mutations in the SLC46A1 gene, which encodes the PCFT, result in hereditary folate malabsorption. ucl.ac.uk This transporter is vital for absorbing folate in the intestines and for its transport from the blood into the brain. ucl.ac.uk

Autoantibodies: A more common cause of CFD is the presence of autoantibodies that target and block the folate receptor alpha (FRα). wikipedia.orgmdpi.comsuzannegazdamd.com These autoantibodies interfere with the receptor's ability to bind and transport folate into the CSF, leading to a deficiency. drfryemdphd.com The presence of these blocking autoantibodies is a significant factor in many CFD cases. researchgate.net

Table 1: Genetic and Autoimmune Etiologies of Cerebral Folate Deficiency

| Etiology | Gene/Target | Function | Consequence of Defect |

|---|---|---|---|

| Genetic Mutations | |||

| FOLR1 | Encodes Folate Receptor Alpha (FRα) | Impaired transport of folate into the brain. wikipedia.orgfrontiersin.org | |

| DHFR | Encodes Dihydrofolate Reductase | Reduced conversion of dihydrofolate to active tetrahydrofolate. nih.govmdpi.com | |

| MTHFR | Encodes Methylenetetrahydrofolate Reductase | Impaired synthesis of 5-MTHF, the brain's primary folate form. mdpi.comucl.ac.uk | |

| PCFT (SLC46A1) | Encodes Proton-Coupled Folate Transporter | Defective intestinal absorption and brain uptake of folate. ucl.ac.uk | |

| Autoimmune | |||

| Folate Receptor Alpha (FRα) | Transports folate across the blood-brain barrier | Autoantibodies block folate binding and transport, causing deficiency. wikipedia.orgmdpi.comsuzannegazdamd.com |

Neurodevelopmental and Neuropsychiatric Manifestations in CFD Research

Research has documented a wide array of neurodevelopmental and neuropsychiatric symptoms in individuals with CFD. The onset of symptoms is typically observed in infancy, often after a period of normal development. medlink.com

Common manifestations include:

Developmental Delay and Regression: Many individuals with CFD experience a slowing or reversal of developmental milestones. medlink.comfrontiersin.org

Motor Impairments: These can range from hypotonia and ataxia to more severe movement disorders like dyskinesia. medlink.comfrontiersin.org In some cases, individuals may become wheelchair-dependent. neurology.org

Seizures: Seizures are a frequent and often difficult-to-treat symptom of CFD. medlink.comfrontiersin.org

Cognitive and Behavioral Issues: Progressive cognitive impairment and behavioral problems are common. nih.gov Autistic features have also been reported in a subset of patients. medlink.com

Sensory Impairments: In some instances, visual and hearing impairments may develop. frontiersin.org

The severity and specific presentation of symptoms can vary depending on the underlying cause and the age of onset.

Therapeutic Efficacy of Folinic Acid Supplementation in CFD

Folinic acid, a metabolically active form of folate, has shown significant therapeutic efficacy in treating CFD. wikipedia.org Unlike folic acid, folinic acid can bypass certain metabolic steps that may be impaired due to genetic defects and can enter the folate cycle more directly. wikipedia.org

Research findings on the effectiveness of folinic acid supplementation include:

Symptom Improvement: Treatment with folinic acid has been shown to reduce a variety of CFD symptoms. wikipedia.org Studies have reported improvements in motor skills, a reduction in the frequency of seizures, and enhancements in cognitive function and behavior. neurology.orgnih.gov

Early Intervention: The success of the treatment is often dependent on early diagnosis and initiation of therapy. wikipedia.orgneurology.org Long-term treatment is typically necessary. wikipedia.org

Autism Spectrum Disorder: In children with both CFD and autism spectrum disorder (ASD), treatment with leucovorin (a form of folinic acid) has resulted in improvements in verbal communication, attention, and stereotypical behaviors. researchgate.net Some studies have reported that approximately one-third of treated children showed moderate to significant improvement. researchgate.net

Linkages between Folate Metabolism, Neurological Conditions, and Neurotransmitter Synthesis

Folate metabolism is intrinsically linked to neurological health through its essential role in the synthesis of neurotransmitters. numberanalytics.com Folate, in its active form 5-MTHF, is a critical component of the methylation cycle, a fundamental biochemical process. numberanalytics.com

This cycle is responsible for:

Neurotransmitter Production: The methylation process is vital for the synthesis of key neurotransmitters such as serotonin, dopamine, and norepinephrine, which regulate mood, cognitive function, and other neurological processes. numberanalytics.comresearchgate.net A deficiency in folate can disrupt this synthesis, potentially contributing to various neurological and psychiatric conditions, including depression. numberanalytics.comnih.gov

Homocysteine Regulation: Folate is necessary for the conversion of homocysteine to methionine. numberanalytics.com Elevated levels of homocysteine, which can occur with folate deficiency, have been associated with neurotoxicity. numberanalytics.com

DNA and RNA Synthesis: Folate is also essential for the synthesis of DNA and RNA, which is crucial for the development and function of the nervous system. researchgate.netnih.gov

Disruptions in folate metabolism can therefore have far-reaching consequences for brain function, contributing to a range of neurological disorders beyond CFD, including an increased risk of neurodevelopmental issues and a potential role in neurodegenerative diseases. nih.govresearchgate.net

Epigenetic and Gene Expression Research on Folinic Acid and Folate Status

Impact of Folate on DNA Methylation Patterns

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the DNA molecule, typically at CpG sites, without altering the DNA sequence itself. nih.gov This modification is crucial for normal development and the regulation of gene expression. nih.govsemanticscholar.org Folate is a key dietary source of the one-carbon units necessary for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA methylation reactions. nih.govnih.gov Consequently, the availability of folate can directly influence the ability of cells to establish and maintain DNA methylation patterns. nih.gov

| Study Focus | Model/Subject | Key Findings | Reference |

|---|---|---|---|

| Folate Depletion in Elderly Women | Human (Elderly Women) | Moderate folate depletion led to a decrease in genomic DNA methylation. | semanticscholar.org |

| Folate Depletion and Supplementation | Human Colonic Cells | Folate depletion induced global and p53 region-specific hypomethylation, which was reversed by folate supplementation. | semanticscholar.org |

| Maternal Folate Depletion | Mouse Model | Maternal folate depletion resulted in reduced DNA methylation at specific gene loci (Slc39a4 and Ppm1k) in the fetal gut. | ncl.ac.uk |

| Folate-Deficient Diet | Human (Male Subjects) | A short-term, folate-deficient diet did not conclusively induce significant genomic DNA hypomethylation in the colorectum. | aacrjournals.org |

| Folic Acid and Vitamin B12 Supplementation | Human (Elderly Subjects) | Long-term supplementation resulted in six significant differentially methylated regions (DMRs) in leukocyte DNA compared to placebo. | nih.gov |

Research on Folate-Mediated Regulation of Gene Expression

Folate's influence extends beyond DNA methylation to the broader regulation of gene expression. nih.gov By providing one-carbon units for the synthesis of nucleotides, folate is essential for efficient DNA replication and repair, processes that are intrinsically linked to gene expression. researchgate.netnih.gov Furthermore, its role in methylation reactions means it can affect the expression of genes that control cellular growth, differentiation, and stability. nih.govphysiology.org

Disruptions in folate metabolism can lead to altered expression profiles of numerous genes. physiology.org For example, folate deficiency has been shown to affect the expression of genes involved in critical cellular functions in various cell lines. physiology.org The mechanism often involves the modulation of the epigenetic landscape. Folate status determines the intracellular concentration of SAM, which not only affects DNA methylation but also histone modifications—another key layer of epigenetic control. nih.gov These epigenetic marks collectively determine chromatin structure and the accessibility of genes to the transcriptional machinery, thereby regulating which genes are turned on or off. nih.gov

Research has begun to identify specific signaling pathways that are sensitive to folate status. Transcriptomic and metabolomic studies have linked folate metabolism to several key cellular processes.

DNA Replication and Cell Cycle: Folate is indispensable for the synthesis of purines and thymidylate, the building blocks of DNA. nih.govresearchgate.net Inadequate folate levels can impair DNA synthesis, leading to disruptions in the cell cycle and affecting the expression of genes that regulate cell proliferation. nih.gov Studies in broiler chickens have identified "DNA replication" and "cell cycle" as significant pathways affected by folic acid levels, suggesting a direct link between folate availability and the expression of genes controlling these fundamental processes. nih.gov

PPAR Signaling: The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is involved in lipid metabolism and inflammation. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists the "PPAR signaling pathway" as being connected to folate transport and metabolism, indicating a potential regulatory link. genome.jp This suggests that folate status could influence the expression of genes within this pathway, thereby affecting metabolic and inflammatory responses.

| Pathway | Connection to Folate | Potential Impact of Folate Modulation | Reference |

|---|---|---|---|

| DNA Replication | Folate is essential for nucleotide synthesis, a prerequisite for DNA replication. | Folate deficiency can impair DNA synthesis and alter the expression of replication-related genes. | nih.govnih.gov |

| Cell Cycle | Proper DNA replication, fueled by folate metabolites, is required for cell cycle progression. | Folate levels can influence the expression of genes that regulate the cell cycle. | nih.gov |

| PPAR Signaling | The KEGG database links this pathway to folate transport and metabolism. | Folate status may modulate the expression of genes involved in lipid metabolism and inflammation via this pathway. | genome.jp |

Transcriptomic Analysis in Response to Folate Modulation

To understand the global impact of folate on gene expression, researchers increasingly use transcriptomic analysis, particularly RNA-sequencing (RNA-seq). nih.gov This powerful technology allows for a comprehensive survey of all the RNA transcripts in a cell or tissue at a given moment, providing a snapshot of the genes that are actively being expressed.

Transcriptomic studies have revealed that changes in folate status can lead to significant alterations in the expression of a large number of genes across various biological processes. nih.govbiorxiv.org For example, an analysis of broiler chickens found numerous differentially expressed genes (DEGs) in response to varying levels of dietary folic acid, with these genes being involved in processes like folate metabolism, methylation, and lipid metabolism. nih.gov

In agricultural research, comparative transcriptome analysis in maize has been used to uncover the mechanisms of folate accumulation. mdpi.comcngb.org These studies identified DEGs between high-folate and low-folate maize lines, with enriched pathways including phenylpropanoid biosynthesis and various metabolic processes. nih.govresearchgate.net In a mouse model, excessive prenatal folic acid supplementation was found to alter the expression of hundreds of genes in the cerebral cortex, with significant enrichment in networks related to protein translation and synaptic function. biorxiv.org These findings demonstrate the utility of transcriptomics in identifying the complex gene networks regulated by folate and in understanding the wide-ranging physiological consequences of folate modulation.

| Organism/Model | Methodology | Key Transcriptomic Findings | Reference |

|---|---|---|---|

| Broiler Chickens | RNA-Seq | Identified numerous differentially expressed genes (DEGs) involved in folate and lipid metabolism, methylation, and cell cycle in response to folic acid supplementation. | nih.gov |

| Maize (Zea mays L.) | Comparative Transcriptome Analysis | Identified 137 DEGs between high- and low-folate groups, enriched in pathways like phenylpropanoid biosynthesis and stress response. | nih.gov |

| Mouse (Prenatal) | RNA-Seq of Cerebral Cortex | Excess prenatal folic acid led to expression differences in 646 genes, with major roles in protein translation and neurological pathways. | biorxiv.org |

| Colorectal Cancer Cell Lines (HT-29, SW480) | Microarray Analysis | Folic acid treatment led to significant alterations in transcripts, affecting genetic and epigenetic regulation. | nih.gov |

Emerging Research Areas and Future Directions for 6r Folinic Acid Investigations

Development of Novel (6R)-Folinic Acid Analogs for Targeted Therapies

The fundamental role of folate in cell proliferation has long made it a target for cancer chemotherapy with drugs known as antifolates, such as methotrexate (B535133). nih.govtandfonline.com Emerging research is now focused on creating novel analogs that offer greater selectivity for cancer cells, thereby enhancing efficacy. This new generation of therapies leverages the overexpression of folate transporters on tumor cells, such as folate receptors (FRs) and the proton-coupled folate transporter (PCFT), to achieve targeted drug delivery. nih.govnih.govaacrjournals.org

Folate Receptor (FR)-Targeted Strategies: Folate receptors, particularly FRα, are overexpressed in a variety of solid tumors, including ovarian, breast, and lung cancers, while having limited expression in healthy tissues. nih.gov This differential expression makes FRα an attractive target for delivering cytotoxic agents directly to cancer cells. nih.govnih.gov Strategies include:

Small Molecule-Drug Conjugates (SMDCs): These involve linking a folate molecule to a potent chemotherapy drug. nih.govbohrium.com Vintafolide is an example of an SMDC that targets FRα-positive tumors. bohrium.com

Antibody-Drug Conjugates (ADCs): These agents use an antibody to target FRα. mdpi.comfrontiersin.org Mirvetuximab soravtansine, an ADC targeting FRα, was approved in 2022 for certain types of ovarian cancer, marking a significant milestone in this therapeutic approach. mdpi.comfrontiersin.org

FR-Targeted Nanoparticles: Encapsulating cytotoxic drugs like docetaxel (B913) within folic acid-conjugated nanoparticles has been shown to enhance drug delivery and overcome resistance in prostate cancer models. mdpi.com

Proton-Coupled Folate Transporter (PCFT)-Targeted Strategies: The acidic microenvironment of many solid tumors provides another avenue for targeted therapy. The PCFT functions optimally at a lower pH, making it a viable target for selective drug delivery to tumors. aacrjournals.orgresearchgate.net Research is underway to develop antifolates with high affinity for PCFT and low affinity for the reduced folate carrier (RFC), which is the primary transporter in healthy tissues. nih.govaacrjournals.org A novel 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate has demonstrated selective uptake and cytotoxicity in cells expressing PCFT under acidic conditions, highlighting the potential of this approach. nih.gov

| Therapeutic Strategy | Target Transporter/Receptor | Mechanism | Example Compound/Approach | Therapeutic Goal |

|---|---|---|---|---|

| Small Molecule-Drug Conjugates (SMDCs) | Folate Receptor α (FRα) | A folate molecule is linked to a cytotoxic drug, which is internalized by FRα-expressing cancer cells. nih.govbohrium.com | Vintafolide | Targeted chemotherapy for FRα-positive tumors. bohrium.com |

| Antibody-Drug Conjugates (ADCs) | Folate Receptor α (FRα) | An antibody targeting FRα delivers a cytotoxic payload to the cancer cell. mdpi.comfrontiersin.org | Mirvetuximab Soravtansine | Treatment of FRα-positive ovarian, fallopian tube, or peritoneal cancer. mdpi.com |

| Chimeric Antigen Receptor (CAR) T-cell Therapy | Folate Receptor α (FRα) / β (FRβ) | T-cells are engineered to recognize and attack cancer cells expressing folate receptors. nih.govfrontiersin.org | Anti-FRβ m909 CAR T-cells | Treatment of autoimmune diseases and acute myeloid leukemia (AML). nih.gov |

| PCFT-Selective Antifolates | Proton-Coupled Folate Transporter (PCFT) | Analogs designed for high-affinity transport by PCFT in the acidic tumor microenvironment, with low affinity for RFC in normal tissues. nih.govaacrjournals.org | 6-substituted pyrrolo[2,3-d]pyrimidine analogs | Selective cytotoxicity to tumor cells while sparing healthy tissues. nih.gov |

| Radiolabeled Folate Derivatives | Folate Receptor (FR) | A radioactive isotope is attached to a folic acid derivative for PET imaging of FR-positive tumors. nih.gov | [(18)F]-FDG-folate conjugates | Molecular imaging and staging of FR-positive cancers. nih.gov |

Comprehensive Omics Approaches in Folate Metabolism Research

The complexity of folate metabolism and its interaction with other metabolic pathways necessitates a systems-level approach. Multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive toolkit to investigate the intricate network of reactions involving (6R)-folinic acid and other folates. mdpi.comthermofisher.com These approaches are revealing novel insights into how folate status influences cellular function and disease. nih.gov

Genomics: This field investigates genetic variations (e.g., single-nucleotide polymorphisms or SNPs) in genes of the folate metabolic pathway. nih.gov Studies have identified numerous genes involved in folate metabolism and are exploring how variants within these genes may influence the risk of various conditions and response to treatment. nih.govresearchgate.netnih.gov

Transcriptomics: This approach measures the expression levels of RNA transcripts, providing a snapshot of gene activity under different conditions. thermofisher.com Transcriptome analyses have been used to understand the mechanisms of folate accumulation in plants and to identify how folate levels regulate the expression of genes involved in one-carbon metabolism and other interconnected pathways in cancer and neural development. nih.govresearchgate.netresearchgate.netnih.gov For example, research has shown that folate can regulate the neural mRNA methylome, affecting neural-related genes and pathways. researchgate.net

Proteomics and Metabolomics: Proteomics analyzes the entire protein content of a cell, while metabolomics focuses on small molecules (metabolites). mdpi.comthermofisher.com Integrating these with transcriptomics allows researchers to connect gene expression changes to alterations in protein function and metabolic output. mdpi.com This has been applied to study non-small cell lung cancer, where transcriptomic and metabolomic profiles were used to identify folate-sensitive biomarkers. researchgate.net

The integration of these multi-omics datasets is a powerful strategy for building comprehensive models of biological systems. mdpi.comnih.gov By combining data on genes, transcripts, proteins, and metabolites, researchers can identify critical regulatory networks, discover previously unknown relationships between molecular components, and identify novel biomarkers and therapeutic targets. mdpi.comresearchgate.net

| Omics Technology | Area of Investigation | Key Research Findings in Folate Metabolism |

|---|---|---|

| Genomics | Analyzes DNA to identify genetic variants in folate pathway genes. thermofisher.comnih.gov | Identified SNPs in folate pathway genes that may predict cancer survival or influence the efficacy of folinic acid treatment in conditions like ASD. nih.govnih.gov |

| Transcriptomics | Measures RNA levels to assess gene expression. thermofisher.com | Revealed that folate accumulation is linked to the expression of genes in pteridine (B1203161) and para-aminobenzoate synthesis branches. nih.gov Showed that folate treatment can alter mRNA methylation, impacting neural pathways. researchgate.net |

| Proteomics | Studies the complete set of proteins in a cell or organism. thermofisher.com | Used in conjunction with other omics to understand global cellular responses to mitochondrial stress, which is often linked to folate metabolism. nih.gov |

| Metabolomics | Analyzes the profile of small-molecule metabolites. thermofisher.com | Identified alterations in tryptophan metabolism and the TCA cycle in lung cancer, linked to folate status. researchgate.net Correlated folate biomarkers in blood and cerebrospinal fluid. sigmaaldrich.com |

| Multi-Omics Integration | Combines data from multiple omics layers for a systems-level view. mdpi.comnih.gov | Provides a more comprehensive picture of the molecular state of a cell, helping to identify robust biomarker signatures and complex biological pathways influenced by folate. thermofisher.comnih.gov |

Long-term Outcomes and Predictive Biomarkers in Folinic Acid Responsive Conditions

A critical area of ongoing research is the identification of individuals who will benefit most from (6R)-folinic acid (leucovorin) therapy and the characterization of long-term treatment outcomes. This is particularly relevant for certain neurological and developmental disorders where folate transport to the brain is impaired.

Cerebral Folate Deficiency (CFD): CFD is a condition where cerebrospinal fluid (CSF) folate levels are low despite normal levels in the blood, often due to impaired transport across the blood-brain barrier. nih.govmdpi.com The primary cause in many cases is the presence of folate receptor alpha (FRα) autoantibodies, which block folate transport into the brain. nih.govyoutube.com Treatment with folinic acid can bypass this blockage and often leads to significant clinical improvement. nih.govnih.gov

Predictive Biomarkers: The presence of FRα autoantibodies in the serum is a key biomarker for diagnosing CFD and predicting a positive response to folinic acid therapy. nih.govnih.govnih.govresearchgate.net Research suggests that higher antibody titers are correlated with lower CSF folate levels. youtube.com Other potential biomarkers under investigation include soluble folate binding proteins (sFBPs) and markers of oxidative stress. clinicaltrials.govmdpi.com

Long-Term Outcomes: Early diagnosis and treatment with folinic acid can prevent or reverse neurological sequelae in CFD. nih.gov Studies have documented long-term improvements in core symptoms of associated conditions like autism spectrum disorder (ASD) and reductions in seizure frequency. mdpi.com

Folinic Acid-Responsive Seizures and Autism Spectrum Disorder (ASD): A subset of individuals with epilepsy or ASD have underlying folate metabolism abnormalities and may respond to folinic acid treatment.

Predictive Biomarkers: For ASD, a positive FRα autoantibody status is a strong predictor of a favorable response to leucovorin, particularly in improving verbal communication. nih.govnih.gov Genetic polymorphisms in folate pathway genes, such as MTHFR, are also being studied as factors that may influence treatment efficacy. nih.gov For seizures, a specific neurotransmitter pattern in the CSF can indicate folinic acid-responsive seizures, which may be refractory to standard antiepileptic drugs but cease after folinic acid administration. nih.gov

Long-Term Outcomes: In children with epilepsy and folate deficiency, supplementation has been shown to significantly reduce seizure frequency and duration over time. nih.gov In ASD, while some individuals show a rapid response, maximal clinical improvements in core symptoms may be observed over one to two years of continuous treatment. mdpi.com

| Condition | Potential Predictive Biomarker | Clinical Relevance | Reported Long-Term Outcomes with Folinic Acid |

|---|---|---|---|

| Cerebral Folate Deficiency (CFD) | Folate Receptor α Autoantibodies (FRAA) in serum. nih.govyoutube.com | Presence of blocking or binding antibodies impairs folate transport to the brain. nih.gov FRAA status is a strong predictor of treatment response. nih.gov | Improvement or normalization of neurological and neurodevelopmental symptoms. nih.govnih.gov |

| Autism Spectrum Disorder (ASD) | Positive FRAA status; Soluble Folate Binding Proteins (sFBPs); Gene polymorphisms (e.g., MTHFR). nih.govnih.govmdpi.com | Identifies a subset of children with ASD likely to respond to leucovorin, particularly in language domains. nih.govyoutube.com | Sustained improvements in core symptoms (communication, repetitive behaviors) and associated symptoms (irritability). mdpi.comnih.gov |

| Folinic Acid-Responsive Seizures | Specific CSF neurotransmitter profile. nih.gov | Diagnoses a rare form of neonatal/infantile epilepsy that is refractory to standard anticonvulsants but responds to folinic acid. nih.govorpha.net | Cessation or significant reduction in seizure frequency. nih.govnih.gov |

| Epilepsy with Folate Deficiency | Low serum folate levels. nih.gov | Identifies patients on long-term antiepileptic drugs whose poor seizure control may be exacerbated by folate deficiency. nih.gov | Improved seizure control (reduced frequency and duration). nih.gov |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and characterizing (6R)-Folinic acid in laboratory settings?

- Methodological Answer : Synthesis should prioritize stereochemical purity, as the (6R) isomer is critical for biological activity. Use chiral chromatography or capillary electrophoresis (CE) with cyclodextrin-based selectors to verify enantiomeric purity . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). For novel derivatives, include mass spectrometry (MS) and X-ray crystallography data. Always compare results with established reference standards and cite prior synthesis protocols to validate reproducibility .

Q. How can researchers optimize analytical methods to distinguish (6R)-Folinic acid from its diastereomers?

- Methodological Answer : Employ CE with sulfated β-cyclodextrin (S-β-CD) as a chiral selector. The binding constant (K) between (6R)-Folinic acid and S-β-CD is ~154.96 L/mol, enabling resolution at an optimal concentration of 6.6 mmol/L . Validate the method using migration time reproducibility (<2% RSD) and peak symmetry metrics. Cross-validate with HPLC using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to confirm specificity .

Q. What experimental design principles are critical for in vitro studies assessing (6R)-Folinic acid’s role in folate metabolism?

- Methodological Answer :

- Cell Lines : Use human colorectal (e.g., HT-29) or leukemia (e.g., CCRF-CEM) cell lines with confirmed folate receptor expression.

- Controls : Include (6S)-Folinic acid as a negative control to isolate stereospecific effects.

- Dosage : Test a range (0.1–100 µM) to capture dose-response relationships, accounting for endogenous folate levels.

- Endpoints : Measure intracellular tetrahydrofolate (THF) levels via LC-MS/MS and assess cell proliferation via MTT assays. Normalize data to protein content or cell count .

Advanced Research Questions

Q. How should researchers design clinical trials to evaluate (6R)-Folinic acid’s efficacy in combination therapies for advanced cancers?

- Methodological Answer :

- Study Population : Enroll patients with confirmed folate pathway overexpression (e.g., via immunohistochemistry for folate receptor-α).

- Endpoints : Primary endpoints could include objective response rate (ORR; RECIST v1.1) and progression-free survival (PFS). Secondary endpoints: overall survival (OS) and toxicity profiles (CTCAE v5.0) .

- Statistical Power : Use a phase II Simon’s two-stage design to minimize sample size while ensuring 80% power to detect a 20% ORR improvement over historical controls.

- Data Collection : Implement centralized biorepository for pharmacokinetic (PK) analysis of (6R)-Folinic acid plasma levels using validated LC-MS methods .

Q. What strategies resolve contradictions in preclinical data on (6R)-Folinic acid’s neuroprotective effects?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥5 independent studies using PRISMA guidelines. Stratify by model (e.g., rodent vs. primate), dosage, and outcome metric (e.g., cognitive function assays).

- Sensitivity Analysis : Exclude studies with high risk of bias (e.g., lack of blinding) using Cochrane Collaboration tools.

- Mechanistic Studies : Conduct RNA-seq on neuronal cells to identify differentially expressed genes (e.g., MTHFR, SHMT1) under (6R)-Folinic acid treatment. Validate via CRISPR-Cas9 knockout models .

Q. How can computational models predict (6R)-Folinic acid’s interactions with folate transporters and enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to human reduced folate carrier (RFC; PDB ID: 4KNZ). Prioritize poses with ∆G ≤ −8 kcal/mol.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of (6R)-Folinic acid in the RFC binding pocket. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy.

- QSAR : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict transport efficiency .

Q. What methodological rigor is required to validate (6R)-Folinic acid’s role in rescuing methotrexate toxicity?

- Methodological Answer :

- In Vivo Models : Use methotrexate-induced mucositis in rats (50 mg/kg IP). Administer (6R)-Folinic acid (10–50 mg/kg IV) at staggered timepoints post-toxicity induction.

- Biomarkers : Quantify serum homocysteine (ELISA) and liver dihydrofolate reductase (DHFR) activity (spectrophotometric assay).

- Histopathology : Score intestinal villus atrophy and inflammation (H&E staining) blinded to treatment groups. Use ANOVA with Tukey post hoc for intergroup comparisons .

Methodological Frameworks

Q. How to apply the FINER criteria when formulating research questions on (6R)-Folinic acid’s pharmacokinetics?

- Methodological Answer :

- Feasible : Ensure access to LC-MS/MS instrumentation and pharmacokinetic software (e.g., Phoenix WinNonlin).

- Interesting : Focus on understudied populations (e.g., pediatric patients with folate receptor-β mutations).

- Novel : Investigate drug-drug interactions with proton pump inhibitors altering gastric pH and absorption.

- Ethical : Obtain IRB approval for human PK studies; use non-invasive sampling (saliva/plasma) where possible.

- Relevant : Align with FDA guidelines on levofolinic acid (a related compound) to inform regulatory pathways .

Q. What statistical approaches are optimal for analyzing (6R)-Folinic acid’s non-linear pharmacokinetics?

- Methodological Answer : Use non-compartmental analysis (NCA) for initial exposure metrics (AUC, Cmax). For non-linear kinetics, apply population PK modeling (NONMEM) with covariates like body surface area and renal function. Validate with bootstrap resampling (≥1,000 iterations) and visual predictive checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.